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Compound of Interest

5-hydroxy-N-methoxy-N-
Compound Name:
methylpicolinamide

Cat. No.: B8639277

Get Quote

Compound Identity & Significance

» IUPAC Name: 5-hydroxy-N-methoxy-N-methylpyridine-2-carboxamide
e Molecular Formula:
¢ Molecular Weight: 182.18 g/mol

* Role: Synthetic intermediate (Weinreb amide) used to install ketone functionalities at the
pyridine 2-position while preserving the 5-hydroxyl group for further derivatization.

Synthesis Context (Impurity Profile)

Understanding the synthesis is vital for interpreting the spectra. The compound is typically
prepared by coupling 5-hydroxypicolinic acid with N,O-dimethylhydroxylamine hydrochloride
using a coupling agent like HATU or EDCI in DMF.

e Common Impurities: Residual DMF (singlets at 2.73, 2.89, 7.95 ppm in DMSO), unreacted
N,O-dimethylhydroxylamine, or urea byproducts from coupling agents.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Strategy

Due to the phenolic hydroxyl group at position 5, the compound exhibits pH-dependent
solubility.

e Preferred Solvent:DMSO-d

is recommended over CDCI

. It ensures full solubility and slows proton exchange, allowing the phenolic -OH signal to be
observed as a distinct peak (often >10 ppm).

e Concentration: 10-15 mg in 0.6 mL solvent for optimal signal-to-noise ratio in

C experiments.

H NMR Data (400 MHz, DMSO-d )

Reference values based on 5-hydroxypicolinic acid core and Weinreb amide substituent
effects.
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C NMR Data (100 MHz, DMSO-d )
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Shift (
Carbon Type Assignment
» PpmM)
C=0 165.0 - 167.0 Amide Carbonyl (Weinreb)
C-OH (Ipso carbon, highl
C-5 156.0 — 158.0 . (p i
deshielded)
C-2 138.0 — 140.0 Ipso to Carbonyl
C-6 135.0-137.0 Ortho to N
C-3 124.0 - 126.0 Ortho to Carbonyl
C-4 120.0 -122.0 Meta to Carbonyl
N-OCH 60.5 - 61.5 Methoxy carbon
N-CH 32.0-335 N-Methy! carbon

Mass Spectrometry (MS)
lonization Mode: ESI+ (Electrospray lonization)

The pyridine nitrogen provides a basic site, making the molecule easily ionizable in positive
mode.

e Molecular lon:
o [M+H]

: Observed at m/z 183.2 (Base peak in soft ionization).

o [M+Na]

: Observed at m/z 205.2 (Common adduct).

Fragmentation Pattern (MS/MS)
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In tandem MS, Weinreb amides exhibit a characteristic cleavage of the N-methoxy-N-methyl
group.

e Precursor: m/z 183.2
e Primary Fragment:m/z 122.0 (Loss of

N(OMe)Me or HN(OMe)Me). This corresponds to the 5-hydroxypicolinoyl cation (acylium
ion).

e Secondary Fragment:m/z 94.0 (Loss of CO from the acylium ion), resulting in the 3-
hydroxypyridinium ion.

Infrared (IR) Spectroscopy
» Method: ATR (Attenuated Total Reflectance) on solid/oil.

o Key Absorptions:

3100 — 3400 cm

o

(Broad): O-H stretching (Phenolic, H-bonded).

1640 — 1660 cm

[¢]

(Strong): C=0 stretching (Amide). Note: Weinreb amides often appear slightly lower than
typical amides due to the electron-donating methoxy group, but the electron-deficient
pyridine ring may counter this.

1580, 1475 cm

o

: C=C / C=N stretching (Pyridine ring skeletal vibrations).

1280 — 1300 cm

o

: C-O stretching (Phenolic).

Visualization of Workflows
A. Synthesis & Workup Flow
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This diagram illustrates the critical steps to isolate the pure intermediate, highlighting where

impurities might originate.

5-Hydroxypicolinic Acid
(Starting Material)

Reagents:

HATU, DIEA, DMF
NH(OMe)Me-HCl

N/

Coupling Reaction
(RT, Overnight)

l

Quench:
Add Water

l

Extraction:

Ethyl Acetate (EtOAC)

Organic Layer

Wash:

1. Sat. NaHCO3 (Remove Acid)
2. Brine (Remove DMF)

l

Drying:

Na2S04 + Concentration

l

FINAL PRODUCT

5-hydroxy-N-methoxy-
N-methylpicolinamide

Click to download full resolution via product page

Caption: Synthesis and isolation workflow for 5-hydroxy-N-methoxy-N-methylpicolinamide

(Adapted from W0O2013097773A1).
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B. MS Fragmentation Pathway

The logic for confirming the Weinreb amide structure via Mass Spec.

Pyridinium lon
[C5HANO]+
m/z 94.0

Decarbonylation

Acylium lon
[C6HANO2]+

Weinreb Cleavage m/z 122.0

CcO
Parent lon [M+H]+ (28 Da)
m/z183.2 = Smm——— Loss of
~~~ NH(OMe)Me

(61 Da)

Click to download full resolution via product page

Caption: ESI+ Fragmentation pathway showing characteristic loss of the methoxyamino group.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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